molecular formula C6H10N2O5 B13794330 2-Amino-4-(carboxyformamido)butanoic acid CAS No. 5302-43-2

2-Amino-4-(carboxyformamido)butanoic acid

Cat. No.: B13794330
CAS No.: 5302-43-2
M. Wt: 190.15 g/mol
InChI Key: DSBZQNMJXKJWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(carboxyformamido)butanoic acid is an organic compound with the molecular formula C6H10N2O5 It is a derivative of butanoic acid and contains both amino and carboxyformamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(carboxyformamido)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromobutanoic acid with formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(carboxyformamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-4-(carboxyformamido)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(carboxyformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(carboxyformamido)butanoic acid is unique due to its carboxyformamido group, which allows for specific interactions and reactions not possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

5302-43-2

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

2-amino-4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

DSBZQNMJXKJWTO-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.